molecular formula C23H22N4O2S B4741159 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea

1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea

Cat. No.: B4741159
M. Wt: 418.5 g/mol
InChI Key: PWAYZNUMRILNSZ-UHFFFAOYSA-N
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Description

1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea is a complex organic compound that features a quinoxaline core substituted with furan rings and a cyclohexylthiourea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea typically involves the condensation of 2,3-diaminofuran with a suitable diketone to form the quinoxaline core. This is followed by the introduction of furan rings at the 2 and 3 positions. The final step involves the reaction of the quinoxaline derivative with cyclohexyl isothiocyanate to form the thiourea moiety. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The thiourea moiety can form hydrogen bonds with proteins, affecting their function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-phenylthiourea
  • 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(2-bromophenyl)urea

Uniqueness

1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea is unique due to the presence of the cyclohexylthiourea moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .

Properties

IUPAC Name

1-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c30-23(24-15-6-2-1-3-7-15)25-16-10-11-17-18(14-16)27-22(20-9-5-13-29-20)21(26-17)19-8-4-12-28-19/h4-5,8-15H,1-3,6-7H2,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAYZNUMRILNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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